molecular formula C25H27NO5 B11218372 Dimethyl 4-[2-(benzyloxy)phenyl]-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[2-(benzyloxy)phenyl]-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11218372
M. Wt: 421.5 g/mol
InChI Key: OSGRERNFEBSPFG-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes a benzyl ether group and a dihydropyridine core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a calcium channel blocker and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into the cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic effects.

    Felodipine: Known for its high vascular selectivity and used in the management of hypertension.

Uniqueness

3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, such as the benzyl ether group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its unique structure also makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

dimethyl 4-(2-phenylmethoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27NO5/c1-17(2)26-14-20(24(27)29-3)23(21(15-26)25(28)30-4)19-12-8-9-13-22(19)31-16-18-10-6-5-7-11-18/h5-15,17,23H,16H2,1-4H3

InChI Key

OSGRERNFEBSPFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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